

(E/Z)-CP-724714 solution preparation and long-term storage

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Compound of Interest

Compound Name: (E/Z)-CP-724714

Cat. No.: B3064011

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Application Notes and Protocols for (E/Z)-CP-724714

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] With an IC₅₀ of 10 nM for HER2, it demonstrates significant selectivity, being over 640-fold more selective for HER2 than for EGFR and other related kinases.[3][4] This compound effectively inhibits HER2 autophosphorylation, leading to the suppression of downstream signaling pathways such as the Ras-Raf-Mek-Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2] Consequently, **(E/Z)-CP-724714** induces G1 cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[2][3] These characteristics make it a valuable tool for cancer research and drug development, particularly for studying HER2-driven malignancies.[2][5]

Physicochemical and Solubility Data

Proper preparation of **(E/Z)-CP-724714** solutions is critical for experimental accuracy and reproducibility. The following table summarizes the key physicochemical and solubility properties of the compound.

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₂₇ N ₅ O ₃	[1][6]
Molecular Weight	469.53 g/mol	[3]
Appearance	Crystalline solid	
Solubility in DMSO	94 mg/mL (200.2 mM)	[3][7]
Solubility in Ethanol	94 mg/mL (100 mM)	[6]
Solubility in Water	Insoluble	[3]

Solution Preparation Protocols

3.1. Preparation of Stock Solutions

Materials:

- **(E/Z)-CP-724714** powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
- Sterile, polypropylene microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Optional: Water bath or heat block

Protocol:

- **Equilibrate:** Allow the vial of **(E/Z)-CP-724714** powder to reach room temperature before opening to prevent condensation.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[3]

- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
- **Sterilization (Optional):** If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
- **Labeling:** Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

3.2. Preparation of Working Solutions

Protocol:

- **Thawing:** Thaw a single aliquot of the stock solution at room temperature.
- **Dilution:** Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.

Long-Term Storage and Stability

Proper storage is essential to maintain the integrity and activity of **(E/Z)-CP-724714**.

Form	Storage Temperature	Recommended Duration	Reference(s)
Powder	-20°C	3 years	[3][8]
Stock Solution in Solvent	-80°C	1-2 years	[3][4]
Stock Solution in Solvent	-20°C	1 month - 1 year	[3][4]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to store stock solutions in single-use aliquots.[4] If stored at -20°C, use within one year for optimal results.[4]

Experimental Protocols

5.1. In Vitro Cell Proliferation Assay

This protocol provides a general guideline for assessing the anti-proliferative effects of **(E/Z)-CP-724714** on HER2-overexpressing cancer cell lines such as BT-474 and SKBR3.[3]

Protocol:

- Cell Seeding: Plate cells in 24-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
- Compound Treatment: The following day, treat the cells with a serial dilution of **(E/Z)-CP-724714** (e.g., from 0.1 nM to 10 µM).[3] Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the cells for 6 to 7 days.[3][8]
- Cell Viability Assessment: Determine cell viability using a suitable method, such as a Coulter counter or a colorimetric assay (e.g., MTT, XTT).
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.[8]

5.2. In Vivo Antitumor Activity Assessment

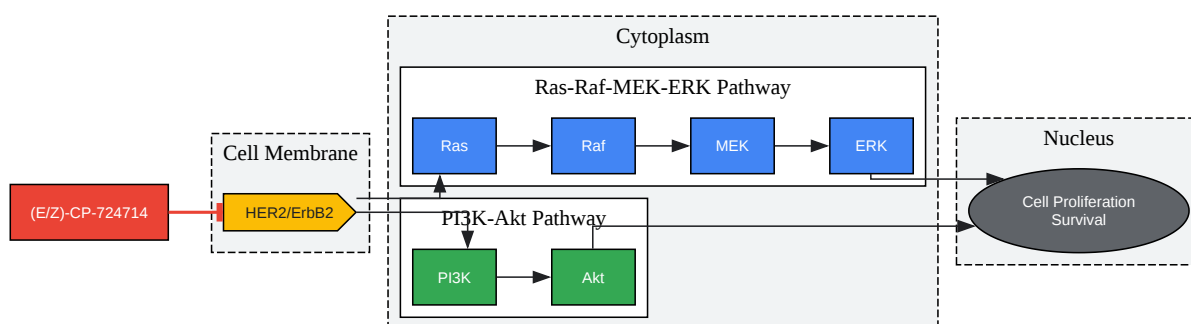
This protocol outlines a general procedure for evaluating the in vivo efficacy of **(E/Z)-CP-724714** in a xenograft mouse model.

Protocol:

- Xenograft Model: Implant HER2-overexpressing tumor cells (e.g., BT-474) subcutaneously into immunocompromised mice.[9]
- Tumor Growth: Allow tumors to reach a palpable size (e.g., ~250 mm³).[9]
- Formulation: Prepare **(E/Z)-CP-724714** for oral administration by formulating it in a vehicle such as 0.5% methylcellulose.[8][9]
- Dosing: Administer **(E/Z)-CP-724714** orally at desired doses (e.g., 30 or 100 mg/kg) once or twice daily.[8]
- Monitoring: Monitor tumor growth and the general health of the animals regularly.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot to assess target inhibition).

Visualizations

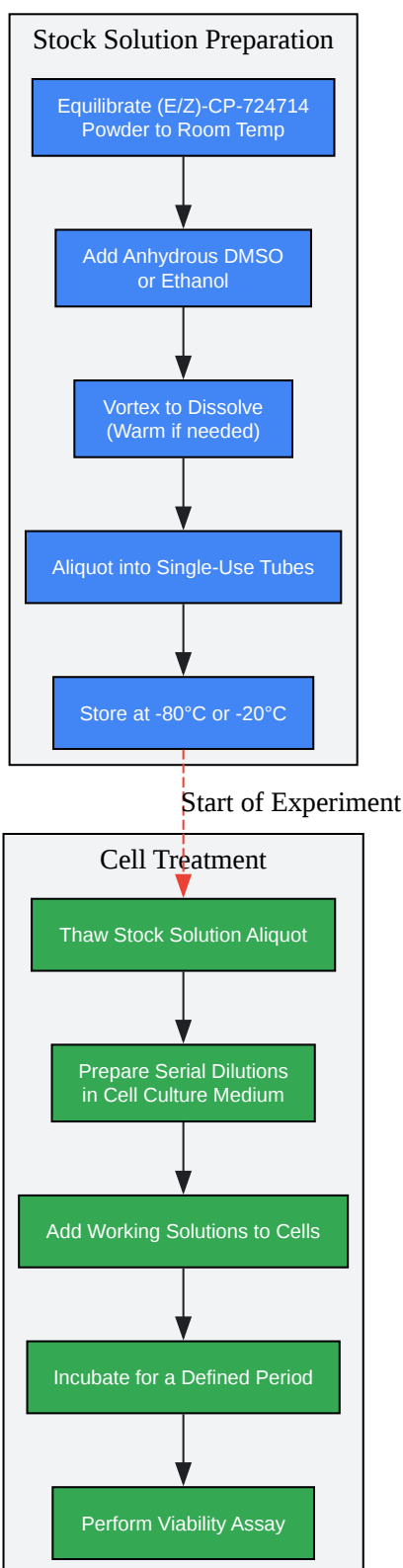
6.1. HER2 Signaling Pathway Inhibition by **(E/Z)-CP-724714**



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Caption: Inhibition of the HER2 signaling cascade by **(E/Z)-CP-724714**.

6.2. Experimental Workflow for In Vitro Solution Preparation and Cell Treatment



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Caption: Workflow for preparing and using **(E/Z)-CP-724714** solutions in vitro.

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